(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid
CAS No.: 910548-25-3
Cat. No.: VC0144457
Molecular Formula: C11H17NO5
Molecular Weight: 243.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910548-25-3 |
|---|---|
| Molecular Formula | C11H17NO5 |
| Molecular Weight | 243.259 |
| IUPAC Name | (2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15)/t6-,8+/m1/s1 |
| Standard InChI Key | PUWWSEAHCDYLHK-SVRRBLITSA-N |
| SMILES | CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Chemical Properties
Chemical Structure and Nomenclature
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid contains a 5-membered pyrrolidine ring with a lactam structure due to the oxo group at position 5. The compound features two stereogenic centers: the 3-position bearing a methyl group with R configuration and the 2-position bearing a carboxylic acid group with S configuration. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, which is widely used in peptide synthesis to protect amine functionalities during various chemical transformations.
The compound is commercially available from suppliers such as Santa Cruz Biotechnology (product code sc-504549) and is distributed by companies like Apical Scientific in Malaysia . This commercial availability underscores its importance in research applications.
Synthesis and Preparation Methods
Stereoselective Synthesis
Achieving the correct (2S,3R) stereochemistry is crucial for the biological activity and application of this compound. Synthetic strategies may include:
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Starting from naturally occurring amino acids with defined stereochemistry
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Employing chiral auxiliaries to direct stereoselective reactions
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Using stereoselective reduction or alkylation procedures
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Separation of diastereomers or enantiomers if needed
Biological Significance and Relation to Nonribosomal Peptides
Structural Relationship to Amino Acid Residues in Antibiotics
The (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid shares structural similarities with the (2S,3R)-3-Methyl Glutamate residue found in certain nonribosomal lipopeptide antibiotics. Research has demonstrated that (2S,3R)-3-Methyl Glutamate is present in calcium-dependent antibiotics (CDAs) and daptomycin, which are therapeutically relevant antibiotics used to treat serious bacterial infections .
The specific (2S,3R) stereochemistry is critical for biological activity. Studies have shown that deletion of a putative methyltransferase gene (glmT) from the CDA biosynthetic gene cluster abolished the incorporation of 3-MeGlu and resulted in the production of Glu-containing CDA exclusively . This indicates the importance of the specific stereochemistry for proper biological function.
Analytical Characterization Methods
Spectroscopic Analysis
The structural characterization of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid typically employs various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy would show characteristic signals for:
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The tert-butyl group of the Boc protecting group (typically a singlet at approximately 1.4-1.5 ppm)
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The methyl group at the 3-position (doublet or singlet depending on coupling)
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The protons on the pyrrolidine ring with specific coupling patterns reflecting the stereochemistry
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The acidic proton of the carboxylic acid group (broad signal)
Carbon (¹³C) NMR would display signals for:
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The carbonyl carbon of the carboxylic acid
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The carbonyl carbon of the 5-oxo group
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The carbonyl carbon of the Boc group
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The quaternary carbon of the tert-butyl group
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The methyl carbon at position 3
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The various carbons of the pyrrolidine ring
Mass Spectrometry
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns, including characteristic fragments resulting from the loss of the Boc group (loss of C₄H₉ followed by CO₂) and other structural components.
Infrared Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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The O-H stretching of the carboxylic acid (broad band around 3200-2800 cm⁻¹)
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The C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)
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The C=O stretching of the 5-oxo group (around 1680-1700 cm⁻¹)
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The C=O stretching of the Boc group (around 1680-1710 cm⁻¹)
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Various C-H stretching modes for the methyl and tert-butyl groups
Chromatographic Methods
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be employed for purity assessment and potentially for chiral separation to confirm the stereochemical purity of the compound. These techniques may be coupled with mass spectrometry (LC-MS) for additional structural confirmation.
Applications in Research and Drug Development
Peptide Chemistry and Synthesis
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid serves as an important building block in peptide chemistry. The Boc-protected form allows for controlled incorporation into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques.
Development of Antimicrobial Peptides
The structural relationship to the (2S,3R)-3-Methyl Glutamate residue found in lipopeptide antibiotics makes this compound particularly valuable in the development of new antimicrobial agents. The specific stereochemistry has been shown to be critical for biological activity, as demonstrated by studies on calcium-dependent antibiotics and daptomycin .
Table 1: Key Findings Regarding the Role of (2S,3R)-3-Methyl Glutamate in Nonribosomal Peptides
| Parameter | Observation | Implication |
|---|---|---|
| Stereochemistry | (2S,3R) configuration found in both CDA and daptomycin | Specific stereochemistry is conserved across different lipopeptide antibiotics |
| Biosynthetic enzyme | Methyltransferase GlmT | Essential for the formation of the (3R)-methyl stereocenter |
| Biosynthetic pathway | Methylation of α-ketoglutarate followed by transamination | Methylation occurs before peptide assembly |
| Specificity | Module 10 A-domain of CDA peptide synthetase recognizes only (2S,3R)-3-MeGlu | High stereochemical specificity in the biosynthetic machinery |
| Gene knockout effects | Deletion of glmT gene results in Glu-containing CDA only | Confirms the role of GlmT in 3-MeGlu incorporation |
| Complementation studies | Activity restored with (2S,3R)-3-MeGlu but not with (2S,3S)-3-MeGlu | Demonstrates the critical nature of the correct stereochemistry |
Structure-Activity Relationship Studies
The compound facilitates structure-activity relationship studies aimed at understanding the importance of specific stereochemistry in peptide-based antibiotics. By incorporating this building block with its defined (2S,3R) stereochemistry into peptide sequences, researchers can investigate how changes in stereochemistry affect biological activity, potentially leading to the development of more effective antibiotics.
Medicinal Chemistry Applications
In medicinal chemistry, this compound may serve as:
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A precursor for the synthesis of peptidomimetics
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A building block for designing enzyme inhibitors
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A tool for investigating stereochemical requirements of biological targets
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A component in the development of peptide-based drug delivery systems
Future Research Directions
Optimization of Synthetic Methods
Future research may focus on developing more efficient and stereoselective synthetic routes to (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid and related compounds. This includes exploring enzymatic methods, flow chemistry approaches, and green chemistry principles to improve yields and reduce environmental impact.
Development of Novel Peptide Antibiotics
The insights gained from studying the role of (2S,3R)-3-Methyl Glutamate in nonribosomal peptides provide a foundation for developing new peptide antibiotics. By incorporating (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid or derivatives into peptide sequences, researchers may create novel antibiotics with enhanced activity against resistant bacterial strains.
Expanding Applications in Medicinal Chemistry
As our understanding of the structural requirements for biological activity continues to grow, the applications of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid in medicinal chemistry will likely expand. This includes potential applications in:
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Cancer therapeutics
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Anti-inflammatory agents
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Neurological disorder treatments
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Immunomodulatory compounds
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